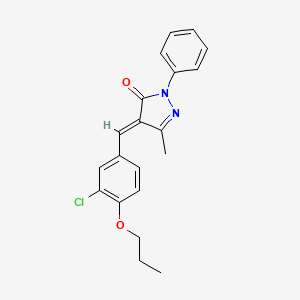
N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPDC belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. It has also been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and anxiety in animal models, making it a potential treatment for these conditions. It has also been found to have antidepressant properties, suggesting that it may be useful in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential applications in the treatment of other medical conditions such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects.
Synthesemethoden
The synthesis of N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid with a melting point of 126-128°C.
Wissenschaftliche Forschungsanwendungen
N~4~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been studied for its potential applications in the treatment of various medical conditions such as neuropathic pain, depression, and anxiety. It has been found to exhibit significant analgesic and anxiolytic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-N-(2-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)16(21)19-10-8-12(9-11-19)15(20)17-13-6-4-5-7-14(13)22-3/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMHMBHIGHAXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5351946.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5351961.png)

![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)
![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)

![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)